Electroplating Hardness Retention at Elevated Temperature vs. Copper Sulfate
Copper deposits from a pyrophosphate bath retain their as-plated hardness after high-temperature baking, whereas those from a bright acid copper sulfate bath undergo significant softening. This is a critical differentiator for applications requiring post-plating thermal treatment [1].
| Evidence Dimension | Hardness retention after baking |
|---|---|
| Target Compound Data | Hardness retained at 210–220 DPH after 2 hours at 250°C (with sufficient brightener) |
| Comparator Or Baseline | Copper sulfate bath: hardness decreases from 210–220 DPH to 105 DPH after 2 hours at 250°C |
| Quantified Difference | Copper pyrophosphate deposit retains hardness; copper sulfate deposit hardness decreases by approximately 50–52% |
| Conditions | Commercial electroplating baths; hardness measured in DPH/sub 100g |
Why This Matters
Ensures mechanical integrity of electroformed components in applications involving subsequent thermal processing (e.g., soldering, annealing), reducing field failures.
- [1] Lawrence Livermore Laboratory. Some mechanical properties of copper electrodeposited from commercial pyrophosphate and acid copper sulfate solutions. OSTI ID: 7034471. (1978). View Source
